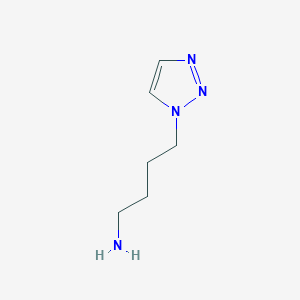
4-(1H-1,2,3-triazol-1-il)butan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-triazol-1-yl)butan-1-amine: is a chemical compound that features a triazole ring attached to a butylamine chain The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Aplicaciones Científicas De Investigación
Chemistry: 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. The triazole ring can mimic natural substrates, making it useful in probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the development of drugs with specific target interactions.
Industry: In the industrial sector, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is used in the production of polymers and advanced materials. Its ability to form stable triazole rings makes it valuable in creating durable and resilient materials.
Mecanismo De Acción
Target of Action
Similar compounds such as 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-2-one have been found to inhibit gibberellin biosynthesis , suggesting that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may have a similar target.
Mode of Action
It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , which suggests that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of gibberellin , a plant hormone that regulates growth and influences various developmental processes. This suggests that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may affect similar pathways.
Pharmacokinetics
Similar compounds have been found to have good physiological activity , suggesting that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may have similar properties.
Result of Action
Similar compounds have been found to have good physiological activity as a plant growth regulator , suggesting that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may have similar effects.
Action Environment
It is known that the unique structure of triazole ring makes its derivatives easily bind with a variety of enzymes and receptors in biological systems , suggesting that environmental factors may influence the action of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine.
Análisis Bioquímico
Biochemical Properties
4-(1H-1,2,3-triazol-1-yl)butan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 4-(1H-1,2,3-triazol-1-yl)butan-1-amine and acetylcholinesterase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. Additionally, this compound can bind to other proteins and biomolecules, potentially affecting their function and stability.
Cellular Effects
The effects of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of acetylcholinesterase . This modulation can lead to changes in neurotransmitter levels, impacting synaptic transmission and overall neuronal function. Furthermore, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring allows it to form stable complexes with enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Dosage Effects in Animal Models
The effects of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(1H-1,2,3-triazol-1-yl)butan-1-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and overall cellular metabolism. Additionally, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine can influence the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance.
Transport and Distribution
Within cells and tissues, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters . Once inside the cell, 4-(1H-1,2,3-triazol-1-yl)butan-1-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the presence of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine in the nucleus can affect gene expression by interacting with transcription factors and DNA, while its localization in the mitochondria can impact cellular energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the following steps:
Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.
Preparation of the Azide: The azide precursor is prepared by converting an appropriate amine to its azide derivative.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted triazole derivatives.
Comparación Con Compuestos Similares
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound also contains a triazole ring but differs in its substitution pattern and functional groups.
1-(1H-1,2,4-triazol-1-yl)acetone: Another triazole-containing compound with different chemical properties and applications.
Uniqueness: 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
4-(triazol-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQOTTKAHLPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
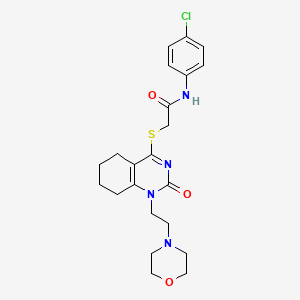
![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)
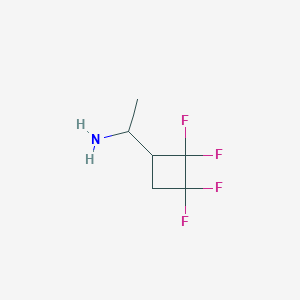
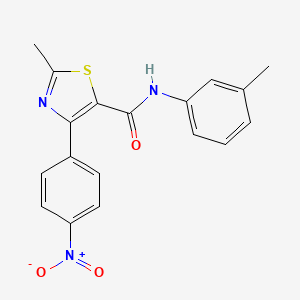
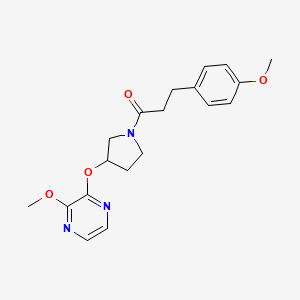
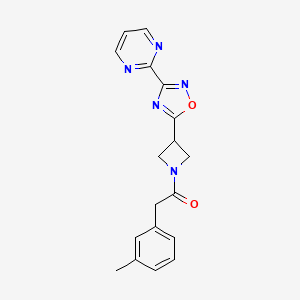
![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)
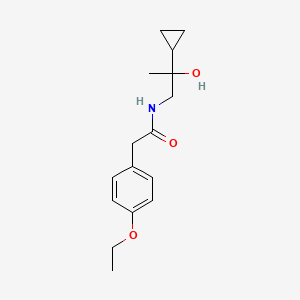
![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2546924.png)
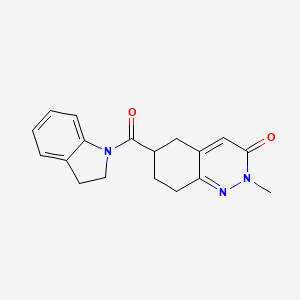
![3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2546926.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)
![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)
